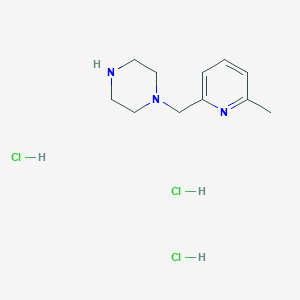

![molecular formula C17H11Cl2NO2 B2428341 2-[1-(3,5-dichloroanilino)ethylidene]-1H-indene-1,3(2H)-dione CAS No. 946386-19-2](/img/structure/B2428341.png)

2-[1-(3,5-dichloroanilino)ethylidene]-1H-indene-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[1-(3,5-dichloroanilino)ethylidene]-1H-indene-1,3(2H)-dione (DCI) is a small molecule that has been studied extensively for its potential applications in scientific research. DCI is a heterocyclic compound that belongs to the class of indene derivatives, which are a group of compounds with a wide range of biological activities. DCI is a relatively new compound, and its synthesis and biological activities are still being investigated.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Vibrational Analysis

The molecular structure and vibrational characteristics of 2,3-dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione have been studied using density functional theory calculations. The derivative is noted for its anticoagulant properties, with the study providing insights into its reactive and polar nature compared to its parent compound, 2,3-dihydro-1H-indene. The research offers an understanding of the compound's equilibrium geometries, harmonic frequencies, and molecular electrostatic potential surface, contributing to its potential applications in scientific research (Prasad et al., 2010).

Synthesis Methods

Advanced synthesis methods of derivatives related to 1H-indene-1,3(2H)-dione have been developed, such as ultrasound-assisted synthesis. This method presents an efficient approach to synthesizing derivatives, offering advantages like the use of inexpensive catalysts, easy work-up, and environmentally benign solvents. These advancements in synthesis methods contribute to the broader application of the compound in various fields of scientific research (Ghahremanzadeh et al., 2011).

Photophysical Properties

Studies have been conducted on derivatives of 1H-indene-1,3(2H)-dione to explore their photophysical properties. For instance, research on D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics reveals the compound's potential in fluorescence imaging and its responsive fluorescent properties in solid state under various stimuli. Such insights open avenues for the application of these compounds in material sciences and biological imaging (Lei et al., 2016).

Antiviral and Enzyme Inhibition

The synthesis of 2-arylidene indan-1,3-diones and their evaluation as inhibitors of the NS2B-NS3 protease of the West Nile Virus (WNV) demonstrate the biological relevance of these compounds. The study highlights the inhibitory activity of certain hydroxylated derivatives on the enzyme, providing a foundation for further research into the therapeutic applications of 1H-indene-1,3(2H)-dione derivatives in treating viral infections (Oliveira et al., 2018).

Crystallographic Insights

Research focusing on the crystal structure of related compounds, like 2,2-bis(6-hydroxy-biphenyl-3-yl)-1H-indene-1,3(2H)-dione, provides valuable information on the molecular arrangement and intermolecular interactions. Such data are crucial for understanding the compound's physical properties and potential applications in material science (Poorheravi et al., 2007).

Eigenschaften

IUPAC Name |

2-[N-(3,5-dichlorophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO2/c1-9(20-12-7-10(18)6-11(19)8-12)15-16(21)13-4-2-3-5-14(13)17(15)22/h2-8,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICSVGNFBNVSDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC(=CC(=C1)Cl)Cl)C2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3,5-dichloroanilino)ethylidene]-1H-indene-1,3(2H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

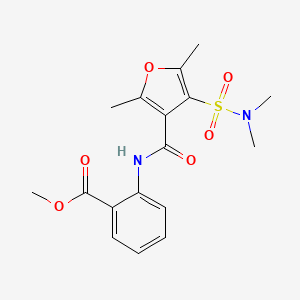

![1-Adamantyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2428259.png)

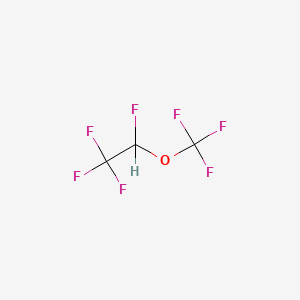

![tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2428261.png)

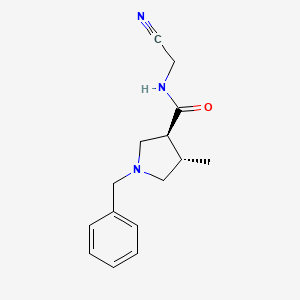

![4-Methoxy-3-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2428267.png)

![N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2428268.png)

![2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2428271.png)

![7-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2428273.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2428278.png)

![N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2428279.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2428280.png)